molecular formula C7H9NOS B125755 N-[2-(2-Thienyl)ethyl]formamide CAS No. 28783-49-5

N-[2-(2-Thienyl)ethyl]formamide

Cat. No. B125755
Key on ui cas rn: 28783-49-5
M. Wt: 155.22 g/mol
InChI Key: HBWLGAIQNVAFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127354

Procedure details

At 7° C., a solution of N-(2-(2-thienyl)ethyl)formamide (9.98 g, 63.8 mmol) in tetrahydrofuran (200 ml) was added to a suspension of sodium borohydride (2.89 g, 76.5 mmol) in tetrahydrofuran (200 ml). The mixture was stirred for 10 min. A solution of iodine (8.09 g, 31.9 mmol) in tetrahydrofuran (200 ml) was added dropwise. The reaction mixture was stirred for 30 min at 7° C. and 30 min at room temperature. It was heated to reflux for 16 h. The reaction mixture was cooled to 7° C. Methanol (500 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in 20% aqueous sodium hydroxide solution (500 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×200 ml). The combined organic layers were dried over magensium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (220 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent to give 2.82 g of N-methyl-N-(2-(2-thienyl)ethyl)amine.
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH:8][CH:9]=O.[BH4-].[Na+].II.CO>O1CCCC1>[CH3:9][NH:8][CH2:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.98 g
Type
reactant
Smiles
S1C(=CC=C1)CCNC=O
Name
Quantity
2.89 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.09 g
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at 7° C. and 30 min at room temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20% aqueous sodium hydroxide solution (500 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with tert-butyl methyl ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magensium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (220 g)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNCCC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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